

Application Notes and Protocols for MDL-29951 Administration in DBA/2J Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **MDL-29951**, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine binding site, for the study of audiogenic seizures in DBA/2J mice. This information is intended to guide researchers in designing and executing experiments to investigate the anticonvulsant properties of this compound.

Introduction

MDL-29951 (also known as 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) is a valuable research tool for investigating the role of the glycine co-agonist site of the NMDA receptor in neurological processes, including epilepsy. DBA/2J mice are a well-established inbred strain genetically susceptible to audiogenic seizures (AGS), making them a suitable model for screening potential anticonvulsant compounds.[1] This document outlines the pharmacological profile of MDL-29951, detailed protocols for its administration, and methods for assessing its efficacy in suppressing sound-induced seizures in DBA/2J mice.

Pharmacological Profile of MDL-29951

MDL-29951 demonstrates high affinity for the glycine binding site on the NMDA receptor complex.



Parameter	Value	Reference
Ki for [3H]glycine binding	0.14 μM (140 nM)	[2]

Quantitative Data: Anticonvulsant Effects of Glycine Site Antagonists in DBA/2J Mice

While specific dose-response data for **MDL-29951** in DBA/2J mice from publicly available literature is limited, data from other NMDA glycine site antagonists provide a valuable reference for experimental design. The following table summarizes the anticonvulsant efficacy of felbamate, a compound known to interact with the glycine site of the NMDA receptor, against different phases of audiogenic seizures in DBA/2J mice.

Seizure Phase	Felbamate ED50 (mg/kg, i.p.)
Tonic Extension	23.1
Clonic Seizure	48.8
Wild Running	114.6

Data from a study on felbamate, another NMDA receptor antagonist, is provided as a reference for typical potencies of this class of compounds in the DBA/2J mouse model.

Experimental Protocols Animal Model

Strain: DBA/2J mice

- Age: 21-28 days (period of maximum susceptibility to audiogenic seizures)
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimation: Allow mice to acclimate to the housing facility for at least 48 hours before any experimental procedures.



Preparation of MDL-29951 Solution

Solubility: MDL-29951 is soluble in dimethyl sulfoxide (DMSO). For intracerebroventricular (i.c.v.) administration, a stock solution in DMSO can be prepared and then further diluted with a sterile vehicle such as artificial cerebrospinal fluid (aCSF) or saline to the desired final concentration. It is crucial to keep the final DMSO concentration to a minimum (typically <1%) to avoid solvent-induced toxicity.

Intracerebroventricular (i.c.v.) Administration Protocol

This method allows for the direct delivery of **MDL-29951** to the central nervous system, bypassing the blood-brain barrier.

- Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
- Stereotaxic Surgery:
 - Place the anesthetized mouse in a stereotaxic frame.
 - Make a midline incision on the scalp to expose the skull.
 - Identify the bregma.
 - Drill a small hole over the lateral ventricle. Typical coordinates relative to bregma for adult mice are: Anteroposterior (AP): -0.2 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. These coordinates may need to be adjusted for the specific age and size of the DBA/2J mice.
- Injection:
 - Slowly inject the desired volume of MDL-29951 solution (typically 1-5 μL) into the lateral ventricle using a Hamilton syringe.
 - Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
 - Slowly withdraw the needle.



- Post-operative Care:
 - Suture the incision.
 - Provide post-operative analgesia as per institutional guidelines.
 - Allow the animal to recover in a warm, clean cage.

Audiogenic Seizure Induction and Scoring Protocol

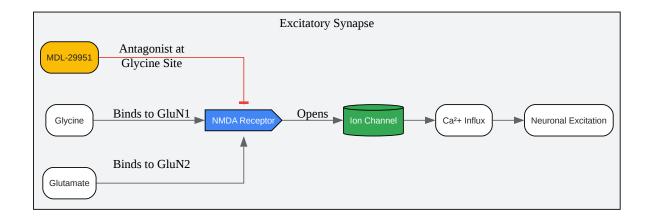
- Apparatus: A sound-attenuating chamber equipped with a sound source (e.g., a bell or a speaker) capable of producing a high-intensity acoustic stimulus.
- Stimulus: A high-frequency sound (e.g., 10-12 kHz) at a high intensity (e.g., 110-120 dB) is typically used.
- Procedure:
 - Place the mouse individually in the test chamber and allow for a brief acclimation period (e.g., 60 seconds).
 - Present the acoustic stimulus for a fixed duration (e.g., 60 seconds) or until the onset of tonic-clonic seizures.
 - Observe and score the seizure response according to a standardized scale.
- Seizure Scoring: A common scoring system for audiogenic seizures in DBA/2J mice includes the following phases:
 - Phase 1: Wild Running: Explosive running and jumping behavior.
 - Phase 2: Clonic Seizure: Loss of righting reflex, with clonic convulsions of the limbs.
 - Phase 3: Tonic Seizure: Hindlimb extension.
 - Phase 4: Respiratory Arrest and Death: In some cases, seizures can be lethal.

Visualizations

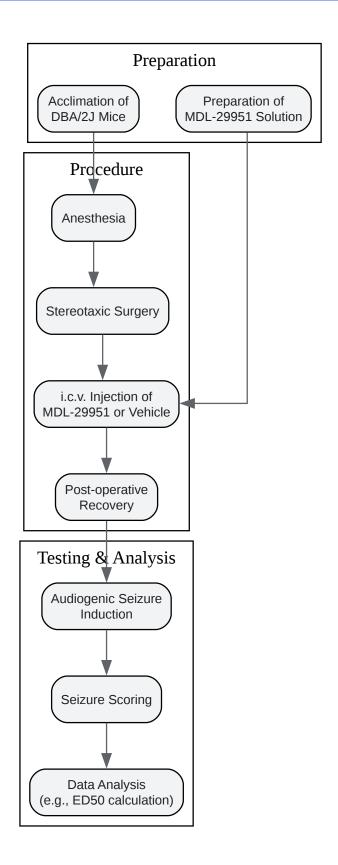


Signaling Pathway of MDL-29951 Action

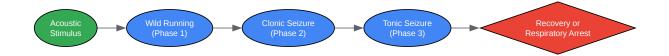












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References

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